Cas no 2287302-83-2 (2-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione)

2-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione structure
2287302-83-2 structure
Product name:2-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione
CAS No:2287302-83-2
MF:C11H12IN3O2S
MW:377.20135307312
CID:6092879
PubChem ID:165802509

2-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • EN300-6750454
    • 2287302-83-2
    • 2-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione
    • Inchi: 1S/C11H12IN3O2S/c12-8-3-4-11-10(6-8)13-14-15(11)7-9-2-1-5-18(9,16)17/h3-4,6,9H,1-2,5,7H2
    • InChI Key: FPDLQGNJWOTAEW-UHFFFAOYSA-N
    • SMILES: IC1C=CC2=C(C=1)N=NN2CC1CCCS1(=O)=O

Computed Properties

  • Exact Mass: 376.96950g/mol
  • Monoisotopic Mass: 376.96950g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 411
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 73.2Ų
  • XLogP3: 1.6

2-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6750454-0.1g
2-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione
2287302-83-2 95.0%
0.1g
$1433.0 2025-03-13
Enamine
EN300-6750454-5.0g
2-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione
2287302-83-2 95.0%
5.0g
$4722.0 2025-03-13
Enamine
EN300-6750454-0.25g
2-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione
2287302-83-2 95.0%
0.25g
$1498.0 2025-03-13
Enamine
EN300-6750454-1.0g
2-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione
2287302-83-2 95.0%
1.0g
$1629.0 2025-03-13
Enamine
EN300-6750454-0.5g
2-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione
2287302-83-2 95.0%
0.5g
$1563.0 2025-03-13
Enamine
EN300-6750454-10.0g
2-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione
2287302-83-2 95.0%
10.0g
$7004.0 2025-03-13
Enamine
EN300-6750454-0.05g
2-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione
2287302-83-2 95.0%
0.05g
$1368.0 2025-03-13
Enamine
EN300-6750454-2.5g
2-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione
2287302-83-2 95.0%
2.5g
$3191.0 2025-03-13

Additional information on 2-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione

Recent Advances in the Study of 2-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione (CAS: 2287302-83-2)

In recent years, the compound 2-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione (CAS: 2287302-83-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzotriazole and thiolane-dione moieties, has shown promising potential in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. The integration of iodine in its structure further enhances its reactivity and binding affinity, making it a valuable candidate for drug development.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activities of this compound. A 2023 publication in the Journal of Medicinal Chemistry demonstrated that 2-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione exhibits potent inhibitory effects against specific bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its ability to disrupt bacterial cell wall synthesis by targeting key enzymes involved in peptidoglycan biosynthesis. These findings suggest its potential as a novel antibiotic, particularly in addressing the growing issue of antibiotic resistance.

In addition to its antimicrobial properties, this compound has also been investigated for its anticancer potential. A preclinical study published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that 2-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione induces apoptosis in several cancer cell lines, including breast and lung cancer. The mechanism involves the activation of caspase pathways and the inhibition of pro-survival signaling molecules such as NF-κB. These results underscore its potential as a chemotherapeutic agent, although further in vivo studies are needed to validate its efficacy and safety.

The synthesis and optimization of 2-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione have also been a focal point of recent research. A 2024 study in Organic & Biomolecular Chemistry detailed an improved synthetic route that enhances yield and purity while reducing the use of hazardous reagents. This advancement is critical for scaling up production and facilitating further pharmacological evaluations. The study also explored structure-activity relationships (SAR), identifying key modifications that could enhance the compound's bioavailability and therapeutic index.

Despite these promising developments, challenges remain in the clinical translation of 2-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione. Issues such as metabolic stability, toxicity profiles, and formulation strategies need to be addressed. Ongoing research is focusing on these aspects, with preliminary data suggesting that prodrug approaches or nanoparticle-based delivery systems could mitigate some of these challenges. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the transition from bench to bedside.

In conclusion, 2-[(5-iodo-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione represents a multifaceted compound with significant therapeutic potential. Its diverse biological activities, coupled with recent advancements in synthesis and mechanistic understanding, position it as a promising candidate for future drug development. Continued research and investment in this area are essential to fully realize its clinical applications and address unmet medical needs.

Recommend Articles

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.